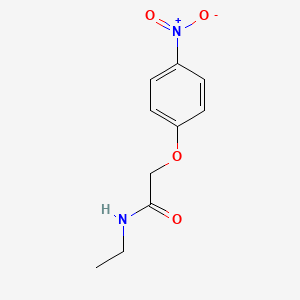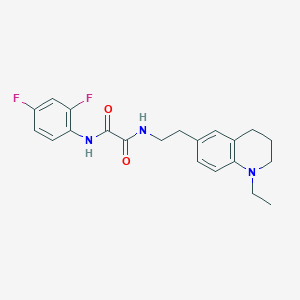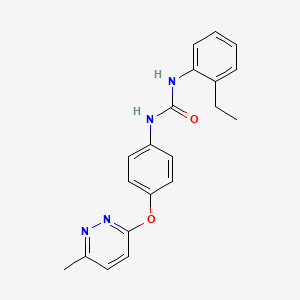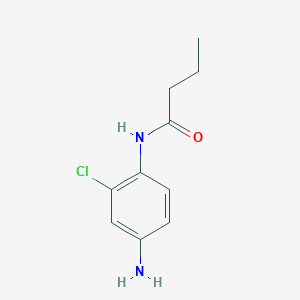
N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide, also known as BTCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BTCA is a member of the adamantane family of compounds and has been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. In
Aplicaciones Científicas De Investigación
Antibacterial Agents
A significant application of compounds structurally similar to N-(4-Benzhydryl-1,3-Thiazol-2-yl)-3-Bromoadamantane-1-Carboxamide is in the development of antibacterial agents. Novel analogs of this compound have been synthesized and tested for their efficacy against bacterial strains like Staphylococcus aureus and Bacillus subtilis, demonstrating promising results (Palkar et al., 2017).
Anticancer Agents
Another critical application is in the field of cancer research. Derivatives of this compound have been designed and synthesized, showing potential as anticancer agents. For instance, certain derivatives have displayed good activity against B-cell leukemic cell lines, indicating their potential in cancer treatment strategies (Teimoori et al., 2011).
Stem Cell Research
Compounds structurally related to this compound have also been utilized in stem cell research. One such derivative, thiazovivin, is known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, showcasing its potential in regenerative medicine and stem cell research (Ries et al., 2013).
Antimicrobial Agents
The development of antimicrobial agents is another area where these compounds find significant use. Novel derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species, displaying potent effects and suggesting their utility in combating infections (Incerti et al., 2017).
Diuretic Activity
Some derivatives of this compound have been explored for their diuretic activity. These studies aim to understand the potential of these compounds in treating conditions that benefit from diuresis, like hypertension or heart failure (Yar & Ansari, 2009).
Supramolecular Gelators
These compounds have also been investigated for their gelation behavior, with a focus on understanding the role of methyl functionality and multiple non-covalent interactions. This research has implications for materials science, particularly in the development of novel gel-based materials (Yadav & Ballabh, 2020).
Propiedades
IUPAC Name |
N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2OS/c28-27-14-18-11-19(15-27)13-26(12-18,17-27)24(31)30-25-29-22(16-32-25)23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,16,18-19,23H,11-15,17H2,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHSPJIIMGQTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)NC4=NC(=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2695451.png)

![6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695455.png)
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2695456.png)
![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)

![N-[(3-chlorophenyl)methyl]-2-cyanoacetamide](/img/structure/B2695462.png)


![N-(4-bromo-2-methylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2695468.png)
![1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2695469.png)
![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)